molecular formula C18H20N4O2S2 B2859793 4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 1209366-92-6

4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Cat. No.: B2859793
CAS No.: 1209366-92-6
M. Wt: 388.5
InChI Key: KNANHIRQAQYJSB-UHFFFAOYSA-N
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Description

4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA repair, particularly the repair of single-strand breaks. This compound exhibits a unique benzothiazole-piperazine carboxamide structure that confers high affinity for the PARP-1 catalytic domain, effectively competing with the substrate NAD+. Research demonstrates its efficacy in impairing the DNA damage response in various cancer cell lines , leading to the accumulation of DNA damage and, when combined with DNA-damaging agents, inducing synthetic lethality. This mechanism is being actively investigated as a strategic approach for targeting cancers with homologous recombination deficiencies, such as those harboring BRCA1 or BRCA2 mutations. Its research value extends beyond oncology, serving as a critical chemical tool for elucidating the complex roles of PARP-1 in cellular processes including inflammation, neuroprotection , and cell death pathways. The compound provides a robust platform for developing novel therapeutic strategies and for fundamental studies in DNA repair biochemistry.

Properties

IUPAC Name

4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-thiophen-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S2/c1-12-5-6-13(24-2)15-16(12)26-18(20-15)22-9-7-21(8-10-22)17(23)19-14-4-3-11-25-14/h3-6,11H,7-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNANHIRQAQYJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the piperazine ring and the thiophene moiety. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, acids, bases, and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, resulting in antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Quinazoline-Based Analogs
  • 4-[7-Chloro-2-(thiophen-2-yl)quinazolin-4-yl]-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide Structure: Replaces benzothiazole with a quinazoline core (7-chloro, 2-thiophene substituents). Molecular Weight: 517.96 vs. ~430 (estimated for the target compound).
Thiadiazole-Based Analogs
  • 4-(3-Phenyl-1,2,4-thiadiazol-5-yl)-N-(m-tolyl)piperazine-1-carboxamide (LIMKi-2)
    • Structure : Substitutes benzothiazole with a 1,2,4-thiadiazole ring.
    • Implications : Thiadiazole’s electron-deficient nature may enhance π-π stacking interactions compared to benzothiazole .

Substituent Variations on the Aromatic Rings

Halogen and Trifluoromethyl Substitutions
  • N-(4-Fluorophenyl)- and N-(4-Chlorophenyl)-piperazine-1-carboxamides (A3, A6)
    • Melting Points : 196.5–197.8°C (A3) vs. 189.8–191.4°C (A6).
    • Impact : Electron-withdrawing groups (F, Cl) increase melting points due to enhanced intermolecular forces .
  • 4-(3-Bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide
    • Structure : Incorporates a sulfonyl group and bromophenyl substituent.
    • Effect : Sulfonyl groups improve solubility but may reduce membrane permeability .
Methoxy and Methyl Substitutions
  • N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-{[3-(methylsulfonyl)phenyl]sulfonyl}-4-piperidinecarboxamide
    • Molecular Formula : C22H25N3O6S3.
    • Comparison : Additional sulfonyl groups increase molecular weight (523.637 g/mol) and polarity compared to the target compound .

Piperazine-Carboxamide Derivatives

  • N-[4-(4-Chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide
    • Structure : Replaces carboxamide with carbothioamide and introduces nitro/chloro substituents.
    • Impact : The thiourea group (C=S) may enhance metal-binding capacity but reduce stability .

Biological Activity

The compound 4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a synthetic derivative that has attracted attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzothiazole moiety, which is known for various biological activities.
  • A piperazine ring, commonly associated with pharmacological properties.
  • A thiophene substituent that may enhance biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • DNA Intercalation : The benzothiazole ring can intercalate into DNA, disrupting replication and transcription processes, leading to cell death.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cell signaling pathways, potentially affecting cancer cell proliferation and survival .

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains including Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical due to their resistance profiles .

Anticancer Activity

Research has demonstrated the compound's potential in cancer therapy:

  • Cytotoxicity Studies : The compound was evaluated against several cancer cell lines, showing promising results with IC50 values indicating effective growth inhibition. For example, similar compounds have exhibited IC50 values in the micromolar range against breast cancer cell lines like MCF-7 .
CompoundCell LineIC50 (µM)
4-(4-methoxy-7-methyl-benzothiazol)MCF-715.63
Other derivativesVarious0.12 - 2.78

Anti-Tubercular Activity

In related studies, derivatives of benzothiazole compounds demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM for some derivatives . This highlights the potential for developing new treatments for tuberculosis using similar scaffolds.

Case Studies

Several studies have explored the efficacy of similar compounds:

  • Study on Antitubercular Agents : A series of novel substituted benzamide derivatives were synthesized and evaluated for their anti-tubercular activity. Among them, certain compounds exhibited significant inhibitory effects against Mycobacterium tuberculosis, showcasing the potential for further development in tuberculosis therapy .
  • Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of benzothiazole derivatives on HEK-293 cells, most active compounds were found to be non-toxic to human cells, suggesting a favorable safety profile for further clinical exploration .

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways, starting with the formation of the benzothiazole core, followed by coupling with the piperazine-carboxamide-thiophene moiety. Critical steps include:

  • Benzothiazole ring formation : Cyclization of 2-amino-4-methoxy-7-methylthiophenol derivatives with thiourea or CS₂ under reflux .
  • Piperazine coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the benzothiazole and N-(thiophen-2-yl)piperazine .
  • Solvent optimization : Dimethylformamide (DMF) or dichloromethane (DCM) at 0–25°C improves solubility and reduces side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .

Q. What analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR identifies key protons (e.g., methoxy singlet at δ 3.8–4.0 ppm, thiophene aromatic protons at δ 6.5–7.2 ppm) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ confirm the molecular weight (e.g., ~432 g/mol) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) monitor purity (>98%) and detect degradation products .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

  • Antimicrobial assays : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and cellular assays be resolved?

Discrepancies often arise from:

  • Membrane permeability : LogP calculations (e.g., >3.5 indicates poor aqueous solubility) and PAMPA assays assess cellular uptake .
  • Metabolic stability : Liver microsome studies (e.g., rat/human CYP450 isoforms) identify rapid degradation pathways .
  • Off-target effects : Proteome-wide affinity profiling (e.g., thermal shift assays) validates target specificity .

Q. What strategies improve synthetic yield and scalability for this compound?

  • Flow chemistry : Continuous-flow reactors reduce reaction times (e.g., 2 hours vs. 12 hours batch) and improve reproducibility .
  • Catalyst optimization : Palladium/copper catalysts for Suzuki-Miyaura coupling of thiophene derivatives (yield increase from 60% to 85%) .
  • Green solvents : Switch to cyclopentyl methyl ether (CPME) or 2-methyl-THF reduces environmental impact without compromising yield .

Q. What computational methods predict its binding modes to biological targets?

  • Molecular docking (AutoDock Vina) : Models interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Correlate substituent effects (e.g., methoxy vs. methyl groups) with IC₅₀ values for lead optimization .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

  • Forced degradation studies : Exposure to acidic (pH 1.2)/basic (pH 10) conditions identifies hydrolysis-prone sites (e.g., amide bonds) .
  • Thermogravimetric analysis (TGA) : Decomposition >200°C suggests suitability for solid dosage forms .
  • Lyophilization : Freeze-drying with mannitol/sucrose stabilizes the compound for long-term storage .

Key Challenges and Future Directions

  • Target validation : CRISPR-Cas9 knockout models to confirm on-target effects .
  • Toxicology : Ames tests and hERG channel screening to mitigate safety risks .
  • Formulation : Nanoencapsulation (PLGA nanoparticles) to enhance bioavailability .

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